molecular formula C18H13F3O5 B2635732 3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 685861-47-6

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No. B2635732
CAS RN: 685861-47-6
M. Wt: 366.292
InChI Key: HXUMLKHADLLMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a chemical compound with the molecular formula C18H13F3O5 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular weight of this compound is 366.29 . The InChI key, which is a unique identifier for chemical substances, is HXUMLKHADLLMBY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . It has a density of 1.438±0.06 g/cm3 . Unfortunately, the boiling point and flash point are not available .

Scientific Research Applications

Synthetic and Pharmacological Importance

The compound 3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one belongs to a class of compounds known as chromen-4-ones, which are of significant interest in synthetic organic chemistry and pharmacology due to their diverse biological activities and presence as core structures in secondary metabolites. Synthetic protocols for chromen-4-ones, including Suzuki coupling reactions and reactions of Michael acceptors with dicarbonyl compounds, highlight the chemical versatility and potential for developing novel derivatives with enhanced pharmacological properties. These methodologies facilitate the exploration of chromen-4-ones for their therapeutic potential across a variety of applications, underscoring the importance of synthetic accessibility to the discovery and development of new drugs (Mazimba, 2016).

Anticancer Potential

Research into the tumor specificity and keratinocyte toxicity of chromen-4-one derivatives has identified compounds with promising anticancer activities. Certain derivatives exhibit high tumor specificity with minimal toxicity towards normal cells, indicating potential as safer anticancer agents. The ability of these compounds to induce apoptotic cell death in tumor cell lines, coupled with structure-activity relationship analyses, provides a foundation for the development of new anticancer drugs with reduced side effects (Sugita et al., 2017).

Antioxidant Properties

The antioxidant properties of flavonoids and other polyphenolic compounds, which share structural similarities with chromen-4-ones, have been extensively documented. These compounds demonstrate the ability to scavenge free radicals and exhibit anti-inflammatory effects, contributing to their therapeutic potential in treating neurological, cardiovascular, and metabolic disorders. The mechanism of action often involves modulation of signaling pathways and enhancement of endogenous antioxidant defenses, highlighting the role of structural features in their bioactivity (Rani et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The signal word for this compound is “Danger” and the hazard statement is H301 .

properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O5/c1-2-24-12-5-3-4-6-13(12)25-16-15(23)11-8-7-10(22)9-14(11)26-17(16)18(19,20)21/h3-9,22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUMLKHADLLMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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